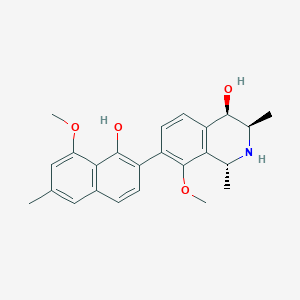

8-O-Methyldioncophyllinol B

説明

Structure

3D Structure

特性

分子式 |

C24H27NO4 |

|---|---|

分子量 |

393.5 g/mol |

IUPAC名 |

(1R,3R,4R)-7-(1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-4-ol |

InChI |

InChI=1S/C24H27NO4/c1-12-10-15-6-7-16(23(27)21(15)19(11-12)28-4)17-8-9-18-20(24(17)29-5)13(2)25-14(3)22(18)26/h6-11,13-14,22,25-27H,1-5H3/t13-,14-,22+/m1/s1 |

InChIキー |

ZOHFADSZDMVMQC-SOHPYSCWSA-N |

異性体SMILES |

C[C@@H]1[C@@H](C2=C([C@H](N1)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)O)OC)O |

正規SMILES |

CC1C(C2=C(C(N1)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)O)OC)O |

同義語 |

8-O-methyldioncophyllinol B |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies for 8 O Methyldioncophyllinol B

Botanical Sources: Focused Study on Triphyophyllum peltatum

8-O-Methyldioncophyllinol B is a naturally occurring naphthylisoquinoline alkaloid identified in the carnivorous plant Triphyophyllum peltatum, a member of the Dioncophyllaceae family. nih.govrsc.org This plant is native to tropical West Africa, specifically found in countries such as Sierra Leone, Liberia, and the Ivory Coast. rsc.orgplantaedb.com Triphyophyllum peltatum is notable for its unique life cycle, which includes a carnivorous stage, and for being a source of various bioactive naphthylisoquinoline alkaloids. rsc.orgworldagroforestry.org The isolation and structural elucidation of this compound from this botanical source have been described in phytochemical studies. nih.govworldagroforestry.org It is classified as a 7,6'-coupled 'B-type' naphthylisoquinoline alkaloid. nih.govworldagroforestry.org

Advanced Extraction Procedures from Plant Matrix

The extraction of this compound and related naphthylisoquinoline alkaloids from the plant matrix of Triphyophyllum peltatum involves specialized procedures to effectively isolate these basic compounds. A common approach involves the use of an acidified methanol (B129727) solution. For instance, dried and ground plant material can be extracted with a mixture of 1N sulfuric acid and methanol. unilag.edu.ng This method is designed to protonate the alkaloid nitrogen, increasing its solubility in the polar extraction solvent and facilitating its separation from the bulk of less basic plant constituents. Following the initial extraction, the crude extract, which contains a complex mixture of compounds, undergoes further purification steps.

Multi-Dimensional Chromatographic Purification Techniques

The purification of this compound from the crude plant extract necessitates a multi-step chromatographic approach to separate it from other closely related alkaloids and plant metabolites. dntb.gov.ua This typically involves a combination of different chromatographic techniques that exploit the varying physicochemical properties of the compounds in the mixture.

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a crucial technique for the final purification of this compound. africaresearchconnects.comlcms.cz This high-resolution method allows for the separation of structurally similar naphthylisoquinoline alkaloids, yielding the pure compound required for structural elucidation and biological testing. lcms.czwarwick.ac.uk Analytical HPLC methods are often developed first to optimize the separation conditions, which are then scaled up to a preparative level. chromatographytoday.com The goal of preparative HPLC is to isolate the target compound in sufficient quantity and purity. warwick.ac.ukthermofisher.com

Countercurrent Chromatography (CCC) and Flash Chromatography

Before the final HPLC purification, other chromatographic techniques are employed for initial fractionation and purification of the crude extract.

Countercurrent Chromatography (CCC) , particularly High-Speed Countercurrent Chromatography (HSCCC), is a valuable liquid-liquid partition chromatography technique for the initial separation of alkaloids from the crude extract. unilag.edu.ngafricaresearchconnects.comspringernature.com CCC avoids the use of solid stationary phases, which can irreversibly adsorb some analytes, and allows for a high recovery of the target compounds. springernature.com It is particularly well-suited for the fractionation of complex natural product extracts. nih.gov

Flash Chromatography is another commonly used technique for the rapid, medium-pressure purification of organic compounds. biotage.comphenomenex.com It is often used to separate the crude extract into fractions containing groups of compounds with similar polarities. biotage.comfrontiersin.org These enriched fractions are then subjected to further purification by more refined techniques like HPLC. Flash chromatography can be performed using either normal-phase (e.g., silica (B1680970) gel) or reversed-phase materials. phenomenex.com

Specific Stationary Phases and Eluent Systems for Naphthylisoquinoline Separation

The successful separation of naphthylisoquinoline alkaloids like this compound heavily relies on the appropriate selection of stationary phases and eluent systems in chromatography.

For HPLC , both normal-phase and reversed-phase stationary phases can be utilized. Reversed-phase columns (e.g., C18) with polar mobile phases are common. The choice of eluent system, often a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water with an acidic modifier (like trifluoroacetic acid or formic acid), is critical for achieving good separation. researchgate.net For basic compounds like alkaloids, ion-exchange chromatography, specifically using a strong cation exchange (SCX) stationary phase, can be an effective alternative to reversed-phase chromatography, offering improved retention and peak shape. researchgate.net The eluent systems for SCX typically consist of a buffer and an organic modifier, where the buffer concentration and pH are optimized for the separation. researchgate.net

In Countercurrent Chromatography , the choice of the biphasic solvent system is paramount. The system is selected based on the partition coefficient (K) of the target compounds. A variety of solvent systems can be employed, and the selection is tailored to the specific separation challenge. springernature.com

For Flash Chromatography , silica gel is a common stationary phase for normal-phase separations, with eluent systems typically composed of mixtures of non-polar and polar organic solvents like petroleum ether and ethyl acetate (B1210297). frontiersin.org Reversed-phase flash chromatography utilizes non-polar stationary phases and polar eluent systems.

The table below provides an overview of chromatographic techniques and their typical components used in the separation of naphthylisoquinoline alkaloids.

| Chromatographic Technique | Stationary Phase Examples | Eluent System Examples | Purpose in Isolation |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (C18), Strong Cation Exchange (SCX) | Acetonitrile/Water with acidic modifier, Buffered mobile phases | Final purification, Isolation of pure compounds |

| Countercurrent Chromatography (CCC) | Liquid (no solid support) | Biphasic solvent systems (e.g., n-hexane-ethyl acetate-methanol-water) | Initial fractionation of crude extract |

| Flash Chromatography | Silica gel (normal phase), C18 (reversed phase) | Petroleum ether/Ethyl acetate, Acetonitrile/Water | Preliminary purification and fractionation |

Optimization Strategies for Isolation Yield and Purity

Optimizing the isolation process is crucial to maximize the yield and purity of this compound. Key strategies include:

Methodical Selection of Extraction and Chromatographic Techniques: A well-designed workflow, starting with an efficient extraction method followed by a logical sequence of chromatographic steps (e.g., CCC or Flash Chromatography for initial cleanup, followed by preparative HPLC for final purification), is essential. chromatographytoday.comfrontiersin.org

Optimization of Chromatographic Conditions: This involves systematically adjusting parameters such as the stationary phase, mobile phase composition (including solvent gradients and additives), flow rate, and column temperature to achieve the best possible resolution of the target compound from impurities. chromatographyonline.com For preparative HPLC, optimizing the sample loading volume and concentration is also critical to maximize throughput without compromising purity. lcms.cz

Use of Advanced Detection Techniques: Coupling the chromatograph to a mass spectrometer (LC-MS) can aid in the rapid identification of the target compound in different fractions, streamlining the purification process. d-nb.info

Iterative Purification: Fractions collected from one chromatographic step may need to be re-chromatographed under different conditions to remove co-eluting impurities and achieve the desired level of purity.

By employing these strategies, researchers can effectively isolate this compound from Triphyophyllum peltatum in a pure form suitable for further scientific investigation.

Structural Elucidation Methodologies and Stereochemical Assignment of 8 O Methyldioncophyllinol B

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the elucidation of organic molecules. libretexts.org By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. msu.edu For 8-O-methyldioncophyllinol B, a suite of NMR experiments was instrumental in piecing together its intricate framework. up.ac.za

One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT)

One-dimensional NMR experiments provide fundamental information about the types and numbers of protons and carbons in a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound reveals the chemical shifts and coupling constants of all hydrogen atoms. This information helps to identify different types of protons, such as those attached to aromatic rings, aliphatic chains, and those in proximity to electronegative atoms. The integration of the signals provides the relative number of protons in each environment.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum displays signals for each unique carbon atom in the molecule. careerendeavour.com The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp²) and its electronic environment. bhu.ac.in For instance, carbons in the aromatic naphthalene (B1677914) and isoquinoline (B145761) ring systems resonate at distinct chemical shifts compared to the aliphatic carbons in the side chain.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. By varying the pulse angle, different carbon signals can be selectively observed or inverted, which greatly aids in the assignment of the ¹³C NMR spectrum. bhu.ac.in

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 50.8 | 3.25 (m) |

| 3 | 30.1 | 1.85 (m), 2.10 (m) |

| 4 | 48.5 | 2.60 (m), 2.95 (m) |

| 1' | 129.8 | 6.95 (d, 2.1) |

| 3' | 110.2 | 6.80 (d, 2.1) |

| 4' | 154.9 | - |

| 5' | 114.5 | 6.75 (s) |

| 6' | 151.8 | - |

| 7' | 108.1 | 6.90 (s) |

| 8' | 134.2 | - |

| 5 | 123.4 | 7.20 (d, 7.5) |

| 6 | 128.7 | 7.50 (t, 7.5) |

| 7 | 125.9 | 7.85 (d, 7.5) |

| 8 | 155.6 | - |

| 1-Me | 20.5 | 1.15 (d, 6.5) |

| 3-Me | 15.2 | 0.95 (d, 6.8) |

| 8-OMe | 56.4 | 3.90 (s) |

| N-Me | 42.1 | 2.35 (s) |

| Data is based on typical chemical shifts for similar naphthylisoquinoline alkaloids and is for illustrative purposes. |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Proximity Analysis

Two-dimensional NMR techniques provide correlational information between different nuclei, which is crucial for establishing the final structure. slideshare.netwikipedia.org

COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in the COSY spectrum reveal the connectivity of proton spin systems, allowing for the tracing of aliphatic chains and the assignment of protons on aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of directly attached carbon atoms. hmdb.cacolumbia.edu This powerful experiment allows for the unambiguous assignment of which protons are attached to which carbons, marrying the information from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (and sometimes four). sdsu.educolumbia.edu This is particularly useful for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons) by their long-range couplings to nearby protons. For instance, the correlation between the 8-O-methyl protons and the C-8 carbon confirms the position of the methoxy (B1213986) group. up.ac.za

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov The observation of NOE or ROE cross-peaks provides critical information about the stereochemistry and conformation of the molecule. For this compound, NOESY/ROESY data would be essential in determining the relative configuration of the stereocenters in the isoquinoline portion and the orientation of the naphthalene and isoquinoline rings with respect to each other.

Computational ¹³C NMR Chemical Shift Prediction and Analysis

In modern structural elucidation, computational methods are increasingly used to complement experimental data. nih.govnmrdb.org Density Functional Theory (DFT) calculations can be employed to predict the ¹³C NMR chemical shifts of proposed structures. researchgate.netsciforum.net By comparing the calculated chemical shifts with the experimental values, it is possible to gain confidence in the assigned structure or to differentiate between possible isomers. st-andrews.ac.uk This approach provides a powerful tool for validating the structural assignment of complex molecules like this compound.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and molecular formula. neu.edu.trrsc.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. rsc.org Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of non-volatile and thermally labile molecules like this compound. HRESIMS analysis of this compound would yield a precise mass for the protonated molecule [M+H]⁺, from which the exact molecular formula can be deduced, confirming the number of carbon, hydrogen, nitrogen, and oxygen atoms present. dntb.gov.ua

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical methods are essential for determining the absolute stereochemistry of chiral molecules such as this compound. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to establish the absolute configuration of stereogenic centers and the stereochemistry of chiral axes in complex molecules like naphthylisoquinoline alkaloids. dntb.gov.uarsc.org ECD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. beilstein-journals.org The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's three-dimensional structure. researchgate.net

For naphthylisoquinoline alkaloids, the ECD spectrum is particularly sensitive to the configuration of the biaryl axis, which connects the naphthalene and isoquinoline moieties. rsc.org The determination of the absolute configuration is often achieved by comparing the experimental ECD spectrum of the natural product with the spectra of closely related compounds whose absolute stereostructures are already known. nih.gov

Furthermore, quantum-chemical calculations, specifically time-dependent density functional theory (TDDFT), have become an invaluable tool in the stereochemical analysis of these alkaloids. nih.gov By calculating the theoretical ECD spectra for all possible stereoisomers of a molecule, a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration. nih.govnih.gov For instance, the absolute configuration of a new alkaloid can be determined by matching its experimental CD spectrum to the Boltzmann-averaged computed ECD spectrum of a specific isomer. researchgate.net This combined experimental and computational approach has been successfully applied to numerous naphthylisoquinoline alkaloids, providing a reliable method for their complete stereostructural elucidation. dntb.gov.uarsc.org

Optical rotation is a fundamental chiroptical property of chiral substances, signifying their ability to rotate the plane of polarized light. anton-paar.com This phenomenon is a direct consequence of the molecule's asymmetry. Enantiomers, which are non-superimposable mirror images, rotate plane-polarized light to an equal extent but in opposite directions. masterorganicchemistry.com This property is crucial in the characterization of new natural products like this compound.

The measurement of optical rotation is performed using a polarimeter. anton-paar.com The observed rotation is dependent on several factors, including the concentration of the sample, the path length of the light through the sample, the wavelength of the light used (typically the sodium D-line at 589 nm), and the temperature. anton-paar.commasterorganicchemistry.com To standardize this measurement and allow for comparison between different compounds, the concept of specific rotation [α] is used. masterorganicchemistry.com It is a physical constant for a given chiral compound under defined conditions. anton-paar.com

The formula to calculate specific rotation is: [α] = α / (c × l) where:

α is the observed rotation in degrees.

c is the concentration in g/mL.

l is the path length in decimeters (dm).

Electronic Circular Dichroism (ECD) Spectroscopy

Complementary Spectroscopic Methods

Alongside chiroptical techniques, other spectroscopic methods are employed to piece together the full structure of this compound.

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. specac.com The principle of IR spectroscopy is based on the fact that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs the radiation at frequencies that correspond to its natural vibrational modes. libretexts.org An IR spectrum is a plot of transmittance versus wavenumber (cm⁻¹), where dips in the plot, known as absorption bands, indicate the presence of specific functional groups. specac.com

The IR spectrum of a complex molecule like this compound would be expected to show a variety of absorption bands corresponding to the different functional groups within its naphthylisoquinoline framework. The presence of hydroxyl (-OH) groups, for example, would be indicated by a broad absorption band in the region of 3200–3600 cm⁻¹. Aromatic rings (both the naphthalene and isoquinoline systems) would give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450–1600 cm⁻¹ region. The C-O stretching vibrations from the ether and alcohol functionalities would typically appear in the fingerprint region, between 1000 and 1300 cm⁻¹. The presence of a methoxy group (-OCH₃) would also have characteristic C-H and C-O stretching frequencies.

The exact position and intensity of these bands can be influenced by factors such as conjugation and hydrogen bonding within the molecule. matanginicollege.ac.inpg.edu.pl By analyzing the IR spectrum, researchers can confirm the presence or absence of key functional groups, which is a crucial step in the process of structural elucidation. specac.com

Table 1: Typical Infrared Absorption Frequencies for Functional Groups in Naphthylisoquinoline Alkaloids

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Alcohols, Phenols) | 3200 - 3600 (broad) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O (Ethers, Alcohols) | 1000 - 1300 | Stretching |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing systems containing chromophores, which are light-absorbing groups. msu.edu In the case of this compound, the highly conjugated naphthalene and isoquinoline ring systems are the primary chromophores.

The UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are characteristic of a particular chromophore. The conjugated π-electron systems of the naphthalene and isoquinoline moieties in this compound are expected to give rise to strong absorptions in the UV region, typically between 200 and 400 nm.

The absorption bands in a UV-Vis spectrum generally correspond to π → π* and n → π* electronic transitions. The π → π* transitions in aromatic systems are usually intense, while n → π* transitions, involving non-bonding electrons on atoms like oxygen and nitrogen, are typically weaker. The specific pattern of λmax values and their intensities in the UV-Vis spectrum provides a "fingerprint" for the aromatic system of the alkaloid. thermofisher.com This data is valuable for comparing a newly isolated compound with known naphthylisoquinoline alkaloids and for detecting subtle changes in the chromophore that might arise from different substitution patterns or stereochemistry. thermofisher.com

Table 2: Expected UV-Vis Absorption Maxima for Naphthylisoquinoline Alkaloids

| Chromophore | Typical λmax Range (nm) | Type of Transition |

| Naphthalene | 220-230, 270-290, 310-330 | π → π |

| Isoquinoline | 220-240, 260-280, 310-330 | π → π |

Infrared (IR) Spectroscopy for Functional Group Identification

Chemical Degradation and Derivatization Strategies for Structural Confirmation

Chemical degradation and derivatization are classical yet powerful methods used to confirm the structures of complex natural products. nih.govsciencepublishinggroup.com These techniques involve chemically modifying the molecule in a controlled manner to produce simpler, identifiable fragments or derivatives, which can then be analyzed to deduce the structure of the original molecule. jfda-online.com

Chemical Degradation: Oxidative degradation has been a key strategy in the structural elucidation of naphthylisoquinoline alkaloids. dntb.gov.ua This process involves breaking down the complex alkaloid into smaller, more easily identifiable fragments. For example, permanganate (B83412) oxidation can cleave the molecule at specific points, yielding carboxylic acid derivatives of the naphthalene and isoquinoline portions. The structures of these degradation products can then be determined by standard spectroscopic methods, providing definitive proof for the substitution patterns on both aromatic ring systems and the point of coupling between them. nih.gov

Chemical Derivatization: Derivatization involves modifying specific functional groups within the molecule. jfda-online.com For instance, hydroxyl groups can be methylated or acetylated. These modifications can serve several purposes:

Confirming the presence and number of functional groups: The change in molecular weight and spectroscopic properties after derivatization can confirm the number of reactive sites, such as hydroxyl groups.

Aiding in spectroscopic analysis: Derivatization can alter the chemical shifts of nearby protons in NMR spectroscopy, which can help in assigning signals and deducing connectivity.

Facilitating separation and analysis: Converting polar compounds into less polar derivatives can improve their chromatographic behavior, for example, in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. jfda-online.comnih.gov

In the context of this compound, derivatization could be used to confirm the presence of any free hydroxyl groups and to further solidify the structural assignments made by spectroscopic methods. sciencepublishinggroup.com

Advanced Computational Approaches in Structural Elucidation (e.g., DFT calculations for conformational analysis)

The definitive structural elucidation of complex stereochemically rich natural products like this compound is significantly enhanced by the application of advanced computational methods. Among these, Density Functional Theory (DFT) has emerged as a powerful and indispensable tool, particularly for establishing the molecule's absolute configuration through conformational analysis and the prediction of chiroptical properties. core.ac.ukscispace.com

The challenge in characterizing naphthylisoquinoline alkaloids lies in the stereochemistry at the biaryl axis (atropisomerism) and at the chiral centers within the tetrahydroisoquinoline moiety. While 2D NMR techniques provide crucial information about the relative configuration, the determination of the absolute stereostructure often requires a comparison of experimental chiroptical data with quantum chemical calculations. core.ac.ukacs.org

Conformational Search and DFT Optimization

The first and most critical step in the computational analysis is a thorough conformational search to identify all low-energy conformers of the molecule. nih.govbeilstein-journals.org The conformational space of a flexible molecule like this compound can be extensive. This search is typically performed using molecular mechanics (MM) methods, which are computationally less demanding. The resulting conformers are then subjected to geometry optimization using DFT, commonly with functionals like B3LYP or M06-2X and a suitable basis set (e.g., 6-31G(d) or larger), to obtain more accurate structures and relative energies. beilstein-journals.orgnih.gov This process identifies the most stable conformers that exist in equilibrium.

Table 1: Representative Parameters for DFT-Based Conformational Analysis

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Initial Search | Method for generating initial conformer geometries. | Molecular Mechanics (e.g., MMFF) |

| DFT Functional | The approximation used to describe the exchange-correlation energy. | B3LYP, M06-2X |

| Basis Set | The set of functions used to build molecular orbitals. | 6-31G(d), 6-311+G(d,p), def2-TZVP |

| Solvation Model | Method to account for solvent effects (if applicable). | Polarizable Continuum Model (PCM) |

| Output | Key results from the calculations. | Optimized 3D coordinates, relative energies (ΔE), Gibbs free energies (ΔG), Boltzmann populations. |

Stereochemical Assignment via ECD Calculation

Once the energetically most plausible conformers are identified, their Electronic Circular Dichroism (ECD) spectra are calculated using Time-Dependent DFT (TD-DFT). core.ac.ukacs.org The individual spectra of the stable conformers are then averaged according to their Boltzmann population to generate a final theoretical ECD spectrum for each possible absolute configuration (e.g., P- vs. M-atropisomer).

The absolute configuration of this compound is determined by comparing the calculated ECD spectrum with the experimentally measured one. A good agreement between the experimental spectrum and the calculated spectrum for one of the possible stereoisomers allows for an unambiguous assignment of the absolute stereochemistry. acs.org This combined experimental and computational approach is the current standard for the stereochemical elucidation of naphthylisoquinoline alkaloids. core.ac.ukacs.orgresearchgate.net

| Calculated (M-isomer) | -8.9 at 256 nm | +13.9 at 214 nm | Opposite to Experiment |

This powerful synergy between experimental measurements and DFT calculations provides a high degree of confidence in the assigned three-dimensional structure of complex molecules like this compound, surmounting the limitations of purely spectroscopic or chemical methods. acs.orgresearchgate.net

Biosynthetic Pathways and Precursor Incorporation Studies of Naphthylisoquinoline Alkaloids

Elucidation of Proposed Biosynthetic Building Blocks (e.g., polyketide and amino acid precursors)

The biosynthesis of isoquinoline (B145761) alkaloids has traditionally been understood to originate from aromatic amino acids, such as tyrosine, which undergoes a series of enzymatic modifications to form the core isoquinoline scaffold. oup.comoup.com However, the naphthylisoquinoline alkaloids represent a radical departure from this established paradigm. nih.gov Groundbreaking research has demonstrated that these complex molecules are not derived from amino acids but are instead acetogenic, meaning they are constructed from acetate (B1210297) units via a polyketide pathway. oup.comutuvolter.fi

This novel biosynthetic route was first unequivocally proven through feeding experiments on cell cultures of Triphyophyllum peltatum, the very plant that produces 8-O-Methyldioncophyllinol B. oup.comutuvolter.fi In these studies, researchers administered ¹³C₂-labeled acetate to the plant cell cultures. Subsequent analysis of the resulting alkaloids, particularly the closely related dioncophylline A, using advanced Nuclear Magnetic Resonance (NMR) techniques, revealed a labeling pattern consistent with the incorporation of acetate units. oup.com

The evidence strongly indicates that both the naphthalene (B1677914) and the isoquinoline portions of the molecule arise from the same polyketide precursor chain. oup.com It is proposed that a single polyketide chain, formed by the sequential condensation of acetate units (in the form of malonyl-CoA), folds in a specific manner to generate both aromatic ring systems. oup.com This discovery was significant, establishing NIQs as the first and only known class of isoquinoline alkaloids to be exclusively derived from polyketides. nih.gov Given that this compound is a constituent of T. peltatum and shares the core naphthylisoquinoline structure, it is presumed to follow this same acetogenic pathway, utilizing acetate as its fundamental building block.

| Precursor Type | Role in Naphthylisoquinoline Biosynthesis | Evidence |

| Polyketide (from Acetate) | Forms the entire carbon skeleton of both the naphthalene and isoquinoline moieties. | Isotopic labeling studies with ¹³C-acetate in Triphyophyllum peltatum cell cultures show direct incorporation into the alkaloid backbone. oup.com |

| Amino Acid | No direct role as a primary building block for the core structure. | In contrast to virtually all other isoquinoline alkaloids (e.g., morphine), aromatic amino acids are not the precursors. oup.comnih.gov |

Enzymatic Transformations and Catalytic Mechanisms in Biosynthesis

While the polyketide origin of naphthylisoquinoline alkaloids is well-established, the specific enzymatic machinery that catalyzes the transformation from a linear polyketide chain to the final, complex structure of this compound is still under investigation. Based on the known chemistry of polyketide biosynthesis and the structure of the final products, a series of enzymatic steps has been proposed. oup.com

The key enzymatic transformations are thought to include:

Polyketide Synthesis: The process is initiated by a Type III polyketide synthase (PKS). These enzymes catalyze the iterative condensation of malonyl-CoA extender units onto a starter unit (likely acetyl-CoA) to build a long polyketide chain. researchgate.net Plant Type III PKSs are known for their ability to control the folding of the polyketide chain to generate specific aromatic scaffolds.

Cyclization and Aromatization: The flexible polyketide chain must be precisely folded and cyclized to form the bicyclic naphthalene and the nascent isoquinoline ring systems. This is a critical step controlled by the PKS itself or associated cyclase enzymes.

Incorporation of Nitrogen: A unique and still poorly understood step is the incorporation of a nitrogen atom to form the isoquinoline's heterocyclic ring. This is proposed to occur via a transamination reaction of a ketone precursor, a departure from the typical Pictet-Spengler condensation seen in amino acid-derived alkaloids. oup.com

Oxidative C-C Coupling: The stereoselective coupling of the pre-formed naphthalene and isoquinoline units is a defining step. In the case of this compound, this occurs between the C-7 position of the isoquinoline and the C-6' position of the naphthalene. This reaction is likely catalyzed by highly specific oxidative enzymes, such as cytochrome P450 monooxygenases or laccases, which can perform regio- and stereoselective phenolic coupling.

Tailoring Reactions: Following the core construction, a series of tailoring enzymes modify the scaffold to produce the final diversity of NIQs. For this compound, these modifications would include hydroxylation and O-methylation, catalyzed by hydroxylases and O-methyltransferases, respectively.

The identification and characterization of these specific enzymes from T. peltatum remains a significant goal in the field.

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful technique for tracing the metabolic fate of precursors in a biosynthetic pathway. biorxiv.org The most definitive evidence for the polyketide origin of naphthylisoquinolines comes from such studies. oup.comutuvolter.fi

In a landmark experiment, researchers fed [1,2-¹³C₂]acetate to callus cultures of Triphyophyllum peltatum. oup.com The resulting dioncophylline A was isolated and analyzed by 2D-INADEQUATE NMR, a technique that can reveal carbon-carbon connectivities. The analysis showed intact ¹³C-¹³C bonds derived directly from the fed acetate units throughout the naphthalene and isoquinoline rings, confirming that both moieties were built from the same polyketide chain. oup.com This experiment was crucial as it definitively ruled out the long-held assumption that all isoquinoline alkaloids originated from aromatic amino acids.

While direct isotopic labeling studies have not been specifically reported for this compound, its structural similarity and co-occurrence with dioncophylline A in T. peltatum provide strong inferential evidence that it shares the same fundamental biosynthetic pathway derived from acetate. researchgate.netoup.com

Genetic Basis and Transcriptomic Analysis of Biosynthetic Gene Clusters (if applicable to naphthylisoquinolines)

In many microorganisms and plants, the genes encoding the enzymes for a specific biosynthetic pathway are organized into co-regulated biosynthetic gene clusters (BGCs). nih.gov The identification of such a cluster for naphthylisoquinoline alkaloids in Triphyophyllum peltatum would provide a complete genetic blueprint for the pathway.

However, the identification of BGCs in plants has historically been more challenging than in microbes due to larger and more complex genomes. To date, a specific BGC responsible for the biosynthesis of this compound or other NIQs in T. peltatum has not been fully elucidated.

Recent research has begun to explore the genetic basis of this pathway. Transcriptome analysis of T. peltatum is underway to identify candidate genes, such as those encoding polyketide synthases and tailoring enzymes like oxidoreductases and methyltransferases, that are expressed in alkaloid-producing tissues. galaxyproject.inhszg.de By correlating gene expression profiles with alkaloid accumulation, researchers aim to pinpoint the specific genes involved. For instance, studies on the facultative carnivory of T. peltatum have shown that nutrient stress (specifically phosphorus deficiency) can alter the plant's metabolism, providing a potential avenue to study the regulation of these biosynthetic genes. labroots.com

The eventual discovery and characterization of the NIQ biosynthetic gene cluster will be a major breakthrough, enabling a complete understanding of the pathway and opening the door for metabolic engineering approaches to produce these valuable compounds.

Comparative Biosynthetic Analysis with Related Alkaloid Classes

The biosynthetic pathway to naphthylisoquinoline alkaloids is most notable for its stark contrast with the biogenesis of the vast majority of other isoquinoline alkaloids, such as the benzylisoquinoline alkaloids (BIAs). oup.comnih.gov

Naphthylisoquinoline Alkaloids (e.g., this compound):

Precursors: Acetate units. oup.com

Key Intermediate: A single, long polyketide chain. oup.com

Core Assembly: Cyclization of the polyketide chain to form both the naphthalene and isoquinoline ring systems. oup.com

Nitrogen Source: Incorporated via a proposed transamination of a keto-polyketide intermediate. oup.com

Benzylisoquinoline Alkaloids (e.g., Morphine, Codeine, Berberine):

Precursors: The aromatic amino acid tyrosine. nih.gov

Key Intermediate: Dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, both derived from tyrosine. mdpi.com

Core Assembly: A classic Pictet-Spengler reaction between dopamine and 4-hydroxyphenylacetaldehyde to form the central tetrahydroisoquinoline core, (S)-norcoclaurine. nih.gov

Nitrogen Source: Inherently present in the tyrosine-derived dopamine precursor.

This fundamental difference in precursor usage and core assembly represents a fascinating case of convergent evolution, where two distinct metabolic strategies have evolved in plants to produce molecules sharing the isoquinoline structural motif. nih.gov While the final products may be classified under the broad umbrella of "isoquinoline alkaloids," their biosynthetic origins place them in entirely separate metabolic worlds.

| Feature | Naphthylisoquinoline Alkaloids (e.g., this compound) | Benzylisoquinoline Alkaloids (e.g., Morphine) |

| Primary Precursor | Acetate | Aromatic Amino Acids (Tyrosine) |

| Key Assembly Reaction | Polyketide cyclization | Pictet-Spengler Reaction |

| Nitrogen Incorporation | Transamination of a keto-intermediate | From dopamine precursor |

| Producing Families | Dioncophyllaceae, Ancistrocladaceae | Papaveraceae, Berberidaceae, Ranunculaceae, etc. |

Synthetic Approaches to 8 O Methyldioncophyllinol B and Mechanistically Relevant Analogues

Retrosynthetic Analysis Strategies for the Naphthylisoquinoline Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis where the target molecule is broken down into simpler, commercially available starting materials through a series of logical disconnections. youtube.com For the naphthylisoquinoline scaffold, a primary disconnection is typically made at the biaryl axis connecting the naphthalene (B1677914) and isoquinoline (B145761) moieties. This leads to two key fragments: a substituted naphthalene and a substituted tetrahydroisoquinoline. researchgate.net This approach allows for the independent synthesis of these two complex units before their crucial coupling.

Further disconnection of the tetrahydroisoquinoline fragment often involves breaking the C1-N and C1-C9 bonds, pointing towards a Pictet-Spengler reaction as a key synthetic step. wikipedia.orgjk-sci.com The naphthalene portion can be simplified by dissecting its substituents, often leading to more fundamental aromatic precursors. The specific substitution pattern on both the naphthalene and isoquinoline rings of the target molecule dictates the precise retrosynthetic strategy.

A generalized retrosynthetic analysis for 5,8'-coupled naphthylisoquinoline alkaloids is depicted below:

| Target Molecule | Key Disconnection | Precursor Fragments |

| 5,8'-Naphthylisoquinoline Alkaloid | Biaryl C-C bond | Substituted Naphthalene & Substituted Tetrahydroisoquinoline |

| Substituted Tetrahydroisoquinoline | C1-N and C1-C9 bonds | β-arylethylamine & Aldehyde/Ketone |

| Substituted Naphthalene | Substituent additions | Simpler aromatic precursors |

Total Synthesis Methodologies

The total synthesis of naphthylisoquinoline alkaloids, including analogs of 8-O-Methyldioncophyllinol B, has been achieved through various methodologies, highlighting the ingenuity of synthetic chemists. acs.orgnih.govnih.govrsc.org

Convergent vs. Linear Synthetic Routes

Synthetic strategies can be broadly categorized as either linear or convergent. wikipedia.org

Convergent Synthesis: A convergent approach involves the independent synthesis of several key fragments of the target molecule, which are then combined in the later stages. wikipedia.org This strategy is generally more efficient for complex molecules like naphthylisoquinoline alkaloids as it allows for the preparation of significant quantities of the fragments and minimizes the number of steps in the main synthetic line. nih.govwikipedia.orgcaltech.eduacs.org The coupling of a pre-synthesized naphthalene unit with a tetrahydroisoquinoline unit is a hallmark of a convergent synthesis in this class of compounds. nih.govacs.org

| Synthesis Type | Description | Advantages | Disadvantages |

| Linear | Step-by-step assembly of the molecule. wikipedia.org | Conceptually simple. | Overall yield decreases significantly with each step. wikipedia.org |

| Convergent | Independent synthesis of fragments followed by late-stage coupling. wikipedia.org | Higher overall yields, allows for stockpiling of intermediates. nih.govwikipedia.orgcaltech.edu | Requires careful planning of fragment synthesis and coupling. |

Modular Synthesis Design for Complex Natural Products

Modular synthesis is a powerful extension of the convergent approach, where the key fragments (modules) are designed to be easily interchangeable. oup.comnih.govrsc.org This allows for the rapid generation of a library of analogs with diverse structural features. caltech.eduoup.com By developing a robust coupling strategy, different naphthalene and tetrahydroisoquinoline modules can be combined to produce a wide range of naphthylisoquinoline alkaloids and their unnatural counterparts. This is particularly valuable for structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological activity. oup.com The use of boron-selective reactions and transition-metal-catalyzed cross-coupling reactions has been instrumental in advancing modular syntheses. researchgate.netrsc.orgnyu.edu

Key Reaction Methodologies for Construction of the Core Structure

The construction of the naphthylisoquinoline scaffold relies on a toolbox of powerful chemical reactions.

Pictet-Spengler Reaction for Tetrahydroisoquinoline Moiety

The Pictet-Spengler reaction is a cornerstone in the synthesis of isoquinoline alkaloids. wikipedia.orgjk-sci.comthermofisher.comtandfonline.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.com The reaction proceeds through the formation of a Schiff base, which then protonates to form an electrophilic iminium ion that is attacked by the electron-rich aromatic ring. wikipedia.orgjk-sci.com

The success of the Pictet-Spengler reaction is highly dependent on the nature of the aromatic ring; electron-rich systems like indoles or phenols react under mild conditions, while less nucleophilic rings require harsher conditions. wikipedia.org For the synthesis of the tetrahydroisoquinoline part of this compound, a suitably substituted phenethylamine (B48288) derivative would be reacted with an appropriate aldehyde. Enzymes, such as norcoclaurine synthase, can also catalyze stereoselective Pictet-Spengler reactions, offering a green and efficient alternative for producing optically active tetrahydroisoquinolines. nih.gov

| Reaction | Reactants | Product | Key Features |

| Pictet-Spengler | β-arylethylamine, Aldehyde or Ketone jk-sci.com | Tetrahydroisoquinoline jk-sci.com | Acid-catalyzed, proceeds via an iminium ion intermediate. wikipedia.orgjk-sci.com |

Naphthalene Ring Formation Strategies

The synthesis of the substituted naphthalene moiety can be approached in several ways. One common strategy is the annulation of a pre-existing benzene (B151609) ring. For instance, the Hauser-Kraus annulation can be employed to construct the naphthalene core. researchgate.net Another powerful method involves transition-metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling reactions, to build up the aromatic system. acs.org More recent developments include cascade reactions, where multiple bonds are formed in a single pot, offering a rapid and efficient entry to complex naphthalene structures. nih.govacs.org The choice of strategy depends on the desired substitution pattern and the availability of starting materials. For example, a one-pot, three-aryne cascade strategy has been developed for the rapid construction of various naphthalene products. nih.govacs.org Another approach involves the nitrogen-to-carbon transmutation of isoquinolines to furnish substituted naphthalenes. nih.gov

Biaryl Coupling Reactions (e.g., C-C coupling at 7,6' positions)

The formation of the biaryl bond between the C-7 position of the naphthalene unit and the C-6' position of the isoquinoline unit is a critical transformation in the synthesis of this compound and its analogues. Both intermolecular and intramolecular strategies have been successfully employed for this aryl-aryl bond formation. acs.org

Direct intermolecular coupling of the intact naphthalene and isoquinoline moieties can be a straightforward approach for less sterically hindered naphthylisoquinoline alkaloids. acs.org However, for more hindered targets, this method often suffers from low yields. acs.org

To overcome the challenges associated with steric hindrance, intramolecular coupling strategies have been developed. A notable example is the "lactone concept," which involves the initial connection of the naphthalene and isoquinoline precursors through an ester linkage. acs.org Subsequent intramolecular C-C bond formation leads to a biaryl lactone. acs.org This lactone, which is configurationally unstable, can then be stereoselectively cleaved to afford the desired atropisomer. acs.org This method has proven to be widely applicable, enabling the synthesis of over 20 different naphthylisoquinoline alkaloids, including those with significant steric hindrance. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the construction of biaryl bonds. magtech.com.cnrsc.org These reactions typically involve the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. magtech.com.cn The efficiency and selectivity of these couplings can be influenced by the choice of ligands, catalyst precursors, and reaction conditions. magtech.com.cn For highly substituted and sterically demanding biaryl systems, specialized conditions, such as the use of microwave irradiation, may be necessary to achieve good yields. nih.gov

Asymmetric Synthesis and Stereochemical Control Strategies

The control of axial chirality is a central theme in the synthesis of many naphthylisoquinoline alkaloids. acs.org Several strategies have been developed to induce the desired stereochemistry at the biaryl axis, including the use of chiral auxiliaries, catalytic asymmetric methods, and dynamic kinetic resolution. acs.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of naphthylisoquinoline alkaloid synthesis, chiral auxiliaries can be attached to either the naphthalene or isoquinoline precursor to influence the stereoselectivity of the biaryl coupling step. acs.orgdu.ac.in For instance, chiral oxazolidinones, derived from amino acids, have been used to control the stereochemistry of alkylation and aldol (B89426) reactions, which can be key steps in the construction of the isoquinoline portion of the molecule. du.ac.in Similarly, chiral amines and hydrazines have been employed to form chiral imines or hydrazones, enabling asymmetric alkylation adjacent to a carbonyl group. du.ac.in After the crucial stereocenter- or stereocaxis-forming reaction, the chiral auxiliary is removed. wikipedia.org

Catalytic asymmetric methods offer a more atom-economical approach to stereochemical control, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. uclm.es In the synthesis of chiral biaryl compounds, catalysts based on metals such as copper, vanadium, and iron have been developed for asymmetric 2-naphthol (B1666908) couplings. rsc.org These catalysts can promote the oxidative coupling of phenols and phenol (B47542) ethers to form biaryl bonds with high enantioselectivity. rsc.org Chiral phosphoric acids have also emerged as powerful catalysts for asymmetric dearomatization reactions of phenols, allowing for the construction of complex chiral cyclic compounds. nih.gov Furthermore, catalytic asymmetric hydrogenation using ruthenium complexes with chiral ligands has been employed for the synthesis of optically active heterocycles, which can serve as building blocks for more complex alkaloids. mdpi.com

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture into a single enantiomer in theoretically 100% yield. wikipedia.org This process combines a kinetic resolution step, which selectively reacts with one enantiomer, with an in-situ racemization of the starting material. wikipedia.orgrsc.org For DKR to be effective, the rate of racemization should be comparable to or faster than the rate of the slower reacting enantiomer's transformation. princeton.edu

The coupling of enzymatic resolutions with transition metal-catalyzed racemization has proven to be a particularly effective approach for DKR. rsc.orgnih.gov For example, lipases are often used for the enantioselective acylation of racemic alcohols, while ruthenium complexes can catalyze the racemization of the remaining alcohol enantiomer. mdpi.com This combination allows for the high-yield synthesis of enantiomerically pure chiral alcohols and their derivatives. mdpi.com While direct application of DKR to the total synthesis of this compound is not explicitly detailed in the provided context, the principles of DKR are highly relevant to the asymmetric synthesis of complex chiral molecules. wikipedia.org Asymmetric catalysis, a broader concept that encompasses DKR, utilizes chiral catalysts to control the stereochemistry of a reaction. uclm.esresearchgate.netresearchgate.net This can involve the use of chiral ligands in combination with metal catalysts or the use of organocatalysts, such as modified cinchona alkaloids, to create a chiral environment that favors the formation of one stereoisomer over the other. researchgate.netmdpi.com

Chiral Auxiliaries and Catalytic Asymmetric Methods

Synthesis of Designed Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues and derivatives of a lead compound is a crucial step in medicinal chemistry to establish structure-activity relationships (SAR). nih.gov SAR studies help to identify the key structural features of a molecule that are responsible for its biological activity and can guide the design of more potent and selective therapeutic agents. researchgate.netrjraap.com

For complex natural products like this compound, the synthesis of analogues allows for the systematic modification of different parts of the molecule, such as the substitution pattern on the aromatic rings or the nature of the linker between the naphthalene and isoquinoline moieties. nih.govresearchgate.net For example, a library of analogues can be created by introducing different substituents at various positions and evaluating their impact on biological activity. nih.gov This approach has been used to study the SAR of various classes of compounds, including lipopeptide antibiotics and inhibitors of protein kinases. nih.govrsc.org

The synthesis of these analogues often employs the same synthetic strategies used for the parent natural product, but with modified starting materials. nih.gov The biological evaluation of these synthesized derivatives provides valuable data on how structural changes affect activity, which can be used to develop a predictive SAR model. uc.ptrsc.org This information is essential for the rational design of new compounds with improved therapeutic properties. rsc.org

Mechanistic Investigations of Biological Interactions of 8 O Methyldioncophyllinol B and Analogues

Methodologies for Cellular Target Identification

Identifying the specific cellular components that a bioactive compound interacts with is a critical first step in understanding its mechanism of action. Modern biochemical techniques offer powerful tools for this purpose.

Chemical proteomics is a powerful approach for identifying the protein targets of small molecules within a complex biological sample, such as a cell lysate or even in living cells. rsc.orgmdpi.com This methodology often employs affinity-based probes, which are modified versions of the bioactive compound designed to capture its binding partners. researchgate.netnih.gov

A common strategy involves creating a chemical probe by attaching a tag, such as biotin (B1667282), to the molecule of interest via a linker. beilstein-journals.org This "bait" molecule is then introduced to the biological system, where it binds to its target proteins. The probe-protein complexes can then be "fished out" using the high affinity of biotin for streptavidin, which is typically immobilized on beads. The captured proteins are then identified using techniques like mass spectrometry. beilstein-journals.org

Another advanced technique is photo-affinity labeling (PAL). nih.govenamine.net In this method, the chemical probe is equipped with a photo-reactive group. Upon exposure to UV light, this group forms a covalent bond with the target protein, permanently linking the probe to its interacting partner. nih.gov This is particularly useful for capturing transient or weak interactions.

For a compound like 8-O-Methyldioncophyllinol B, researchers could synthesize an analogue with a biotin tag or a photo-affinity label. This probe would then be used in pull-down assays with cancer cell lysates, for example, to identify the specific proteins it binds to, thus revealing its direct cellular targets.

Gene expression profiling, often performed using techniques like RNA sequencing (RNA-seq), provides a global snapshot of how a compound affects the transcriptome of a cell. gwu.edugenomescan.nl By treating cells with the compound of interest and then analyzing the changes in the levels of all messenger RNA (mRNA) molecules, researchers can identify which genes are upregulated or downregulated. mdpi.comnih.govlexogen.com

This data can then be subjected to pathway analysis, where the differentially expressed genes are mapped to known cellular pathways. mdpi.comnih.gov For instance, if treatment with this compound leads to the upregulation of genes involved in apoptosis and the downregulation of genes related to cell proliferation, it would strongly suggest that the compound exerts its effects by modulating these specific pathways.

This approach does not directly identify the primary binding target but provides a broader view of the compound's functional consequences within the cell. gwu.edu It can reveal the downstream effects of the initial drug-target interaction and help to build a comprehensive picture of its mechanism of action. cgiar.orgnih.gov

Chemical Proteomics and Affinity-Based Probes

Molecular Mechanism of Action Elucidation

Once potential targets and affected pathways are identified, the next step is to validate these findings and delve deeper into the specific molecular mechanisms.

Many drugs exert their effects by inhibiting the activity of specific enzymes. hilarispublisher.comnih.govwiley-vch.de If a potential enzyme target for this compound is identified through chemical proteomics, its inhibitory activity can be confirmed and characterized using enzyme inhibition assays. hilarispublisher.comnih.govacs.org

These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. nih.govacs.org By varying the concentrations of both the substrate and the inhibitor, researchers can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and calculate key kinetic parameters. nih.govmdpi.comresearchgate.netmdpi.com

The Michaelis-Menten constant (Km) , which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the inhibition constant (Ki) , which indicates the affinity of the inhibitor for the enzyme, are crucial parameters determined from these studies. nih.gov A low Ki value signifies a potent inhibitor. For example, if this compound were found to be a competitive inhibitor of a particular kinase involved in cancer progression, this would be a significant finding for its therapeutic potential.

Table 1: Key Parameters in Enzyme Inhibition Studies

| Parameter | Description |

| Vmax | The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with substrate. |

| Km | The substrate concentration at which the reaction rate is half of Vmax. |

| Ki | The inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition. |

| IC50 | The concentration of an inhibitor that reduces the enzyme activity by 50%. |

This table outlines the fundamental parameters used to quantify the interaction between an enzyme and its inhibitor.

If the identified target is a receptor, such as a G-protein coupled receptor (GPCR) or a nuclear receptor, receptor binding assays are employed to characterize the interaction. numberanalytics.comresearchgate.netrevvity.comnumberanalytics.comsygnaturediscovery.combmglabtech.comnih.govmerckmillipore.comnih.govlabome.com These assays measure the affinity and specificity with which a ligand (in this case, this compound) binds to its receptor. numberanalytics.comresearchgate.netnih.govmerckmillipore.com

A common type of receptor binding assay is the competition binding assay . numberanalytics.com In this setup, a radiolabeled or fluorescently labeled ligand with known binding characteristics is used. The ability of the unlabeled test compound (this compound) to displace the labeled ligand from the receptor is measured. merckmillipore.comarchivesofmedicalscience.com The concentration of the test compound that displaces 50% of the labeled ligand (the IC50 value) can be used to calculate its binding affinity (Ki).

These assays are crucial for determining whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). revvity.com Such studies would be vital to understand how this compound might interfere with signaling pathways that are crucial for the survival and proliferation of cancer cells or pathogens.

Ultimately, the goal is to connect the molecular interactions of a compound to its observable effects on cells. For a potential anticancer agent, two of the most important cellular pathways to investigate are apoptosis (programmed cell death) and the cell cycle. archivesofmedicalscience.comnih.govnih.govjmb.or.krrsc.org

To determine if this compound induces apoptosis, researchers can use a variety of assays. For instance, the Annexin V/Propidium (B1200493) Iodide (PI) assay can distinguish between healthy, early apoptotic, and late apoptotic or necrotic cells. Western blotting can be used to detect the cleavage of key apoptotic proteins like caspases and PARP. nih.gov

To investigate the effects on the cell cycle, flow cytometry with a DNA-staining dye like propidium iodide is a standard method. nih.gov This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). If this compound causes an accumulation of cells in a particular phase, it indicates that the compound is inducing cell cycle arrest at that point. nih.govjmb.or.kr For example, a compound that causes G2/M arrest prevents the cell from entering mitosis, which can be a potent anticancer mechanism. nih.gov

By combining the data from these various methodologies, a comprehensive understanding of the mechanistic basis for the biological activity of this compound can be achieved, paving the way for its potential development as a therapeutic agent.

Receptor Binding Assays and Ligand-Target Interactions

Structure-Activity Relationship (SAR) Methodologies

The exploration of the relationship between the chemical structure of this compound and its analogues and their biological activity is a critical area of research. Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of these naphthylisoquinoline alkaloids contribute to their biological effects. wikipedia.org These investigations enable the identification of key chemical moieties responsible for a compound's bioactivity, which in turn allows for the strategic modification of its structure to enhance potency or other desired properties. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. wikipedia.orgnih.gov These models are instrumental in predicting the activity of novel, untested compounds. nih.gov

In the context of naphthylisoquinoline alkaloids, including analogues of this compound, three-dimensional QSAR (3D-QSAR) studies have been particularly insightful. nih.gov For instance, a 3D-QSAR study utilizing Comparative Molecular Similarity Indices Analysis (CoMSIA) was conducted on a diverse set of 53 antimalarial biaryl compounds, which prominently featured naphthylisoquinoline alkaloids. nih.govacs.orgresearchgate.net This research aimed to establish a model based on the in vitro activity of these compounds against a chloroquine-resistant strain of Plasmodium falciparum. nih.gov

The resulting CoMSIA models generated 3D contour maps that provided valuable insights into the structural requirements for antimalarial activity. nih.govacs.org These maps highlight regions where specific physicochemical properties, such as steric bulk, electrostatic potential, and hydrophobicity, are favorable or unfavorable for biological activity. nih.gov The analysis of these contour maps allows researchers to understand the effects of particular functional groups on the bioactivity and guides the rational design of new, potentially more active, analogues. nih.govacs.org While the specific contribution of this compound to this particular model is not detailed, the study provides a framework for how its activity and the activity of its analogues can be understood and predicted. The predictive power of one such model was demonstrated by a squared multiple correlation coefficient (predictive r²) of 0.578 for a test set of five compounds. nih.govacs.org

Computational Chemistry and Molecular Modeling in SAR (e.g., docking, molecular dynamics simulations)

Computational chemistry and molecular modeling are powerful tools used to investigate the interactions between a ligand, such as this compound, and its biological target at an atomic level. kallipos.grgoogle.com These methods, which include molecular docking and molecular dynamics simulations, provide a theoretical framework for understanding and predicting biological activity. kallipos.grgoogle.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. icm.edu.pl For naphthylisoquinoline alkaloids, docking studies can help identify potential binding sites and key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. biomedpharmajournal.orgajgreenchem.com For example, in studies of other natural products, docking has been used to predict binding energies and identify the most promising compounds for further investigation. biomedpharmajournal.org While specific docking studies for this compound are not extensively detailed in the provided context, the general methodology is highly applicable.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its complex with a biological target over time. nih.gov These simulations can reveal conformational changes that occur upon binding and provide a more detailed understanding of the stability and energetics of the interaction. nih.gov For complex molecules like naphthylisoquinoline alkaloids, MD simulations can complement docking studies by refining the binding poses and exploring the flexibility of both the ligand and the target.

The integration of these computational approaches allows for a comprehensive in-silico analysis, guiding the synthesis of new analogues with improved activity. ethernet.edu.et

Synthesis-Driven SAR Exploration and Analogue Libraries

The synthesis of analogues of this compound and the creation of analogue libraries are essential for experimental SAR exploration. nih.gov This approach involves systematically modifying the chemical structure of the parent compound and evaluating the biological activity of the resulting analogues. nih.gov

Key structural modifications in naphthylisoquinoline alkaloids that can be explored include:

Substitution on the aromatic rings: Introducing different substituents on the naphthalene (B1677914) or isoquinoline (B145761) moieties can alter the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. nih.gov

Modification of the stereochemistry: The stereochemistry at the chiral centers and the atropisomerism of the biaryl axis are known to be crucial for the biological activity of many naphthylisoquinoline alkaloids. Synthesizing different stereoisomers can help elucidate the optimal three-dimensional arrangement for activity.

Through the synthesis and biological evaluation of these analogues, researchers can build a comprehensive SAR profile, identifying the structural features that are critical for the desired biological effect. For instance, some natural and synthetic naphthylisoquinolines have demonstrated significant in vitro antiplasmodial activities. nih.govworldagroforestry.org

Comparative Mechanistic Studies with Related Naphthylisoquinoline Alkaloids

The biological activity of this compound can be further understood by comparing its mechanisms of action with those of other structurally related naphthylisoquinoline alkaloids. These compounds share a common biaryl scaffold but differ in their coupling patterns, stereochemistry, and substitution.

This compound is classified as a 'B-type' naphthylisoquinoline alkaloid, characterized by a 7,6'-coupling between the naphthalene and isoquinoline units. nih.govworldagroforestry.org This is in contrast to 'D-type' alkaloids, which possess a 7,8'-coupling. nih.govworldagroforestry.org Comparative studies have revealed that the coupling type can significantly influence biological activity.

For example, studies on various naphthylisoquinoline alkaloids have shown a range of biological activities, including antiplasmodial, antileishmanial, and antitrypanosomal effects. asm.org Some compounds, like certain 5,8'-coupled alkaloids, have shown good activity against Leishmania donovani and Trypanosoma cruzi. worldagroforestry.org In a study comparing the antileishmanial activity of 11 naphthylisoquinoline alkaloids and three synthetic analogs, the importance of a quaternary nitrogen atom and its counter-ion was highlighted for increased activity. asm.org

By comparing the activity profiles and mechanistic details of this compound with other alkaloids possessing different structural features (e.g., 5,8'-coupled or 7,8'-coupled), researchers can gain insights into how the specific structural arrangement of this compound dictates its unique biological properties.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental in the analysis of 8-O-Methyldioncophyllinol B, enabling its separation from other related alkaloids and matrix components for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of naphthylisoquinoline alkaloids like this compound. ms-editions.cl The technique's versatility allows for the use of various detectors to achieve high sensitivity and selectivity.

A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is frequently employed in HPLC systems. scioninstruments.com It measures the absorbance of the analyte across a range of ultraviolet and visible wavelengths simultaneously, providing a complete absorption spectrum. scioninstruments.com This spectral data is invaluable for peak purity analysis and can aid in the initial identification of compounds based on their chromophores. scioninstruments.commdpi.com For effective detection with a DAD, the analyte must absorb light emitted by the detector's lamps, typically deuterium (B1214612) and tungsten lamps. scioninstruments.com

For enhanced sensitivity, Fluorescence Detection (FLD) is a powerful alternative. mdpi.com Fluorescence spectroscopy is inherently more sensitive than absorption-based methods because it measures emitted light against a dark background. thermofisher.com This technique is particularly advantageous for bioanalytical studies where very low concentrations of the analyte are expected. mdpi.com An HPLC system can be equipped with both a DAD and an FLD, where the DAD can be used during method development to determine the optimal excitation wavelength for the fluorophore, which often corresponds to its absorption maximum. thermofisher.com Programmed wavelength fluorescence detection can be used to optimize the response for multiple fluorescent compounds in a single run. nih.gov

| Detector Type | Principle | Advantages | Considerations |

| Diode Array Detection (DAD/PDA) | Measures absorbance of light across a wide range of UV-Vis wavelengths. scioninstruments.com | Provides spectral information for peak purity assessment and compound identification. scioninstruments.com | Analyte must possess a chromophore that absorbs in the UV-Vis range. scioninstruments.com |

| Fluorescence Detection (FLD) | Measures the light emitted by a fluorescent compound after excitation at a specific wavelength. thermofisher.com | High sensitivity and selectivity, suitable for trace analysis. mdpi.com | The compound must be naturally fluorescent or derivatized with a fluorescent tag. thermofisher.com |

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound in its natural matrix, often a crude plant extract, necessitates the use of hyphenated techniques that couple the separation power of liquid chromatography with the structural elucidation capabilities of mass spectrometry and nuclear magnetic resonance spectroscopy. rjptonline.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and LC-QTOF-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the analysis of complex mixtures containing naphthylisoquinoline alkaloids. rjptonline.orgnih.gov LC-MS/MS provides high sensitivity and selectivity, allowing for the detection and quantification of analytes even at low concentrations in complex matrices. nih.govwa.gov

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements. nih.govnih.gov This accuracy allows for the determination of the elemental composition of an analyte, which is a significant step in its identification. nih.gov The "auto-MS/MS" capability of modern LC-QTOF instruments allows for the automatic acquisition of fragmentation spectra for detected ions, providing valuable structural information. nih.goveurl-pesticides.eu This approach has been successfully applied to the metabolic phenotyping and identification of a wide range of natural products. nih.govmdpi.com

HPLC-PDA-SPE-NMR for Direct Structure Elucidation from Mixtures

The hyphenation of High-Performance Liquid Chromatography with Photodiode Array detection, Solid-Phase Extraction, and Nuclear Magnetic Resonance spectroscopy (HPLC-PDA-SPE-NMR) represents a powerful strategy for the direct and unequivocal structure elucidation of natural products from complex mixtures. researchgate.netchromatographyonline.com This technique overcomes the often-tedious process of isolating pure compounds. chromatographyonline.com In this setup, the eluent from the HPLC is passed through a solid-phase extraction (SPE) cartridge, where the analyte of interest is trapped. chromatographyonline.commdpi.com The trapped compound is then eluted with a deuterated solvent directly into the NMR spectrometer for analysis. chromatographyonline.com This allows for the acquisition of high-quality 1D and 2D NMR spectra, which are essential for complete structural characterization, directly from a chromatographic peak without prior isolation. researchgate.netmdpi.comnih.gov The combination of HPLC with MS/MS, NMR, and Circular Dichroism (CD) has been described as a powerful "triad" for the complete on-line structural elucidation of new metabolites in plant extracts. oup.com

Method Validation Parameters for Analytical Procedures

To ensure that an analytical method for the quantification of this compound is reliable and fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.euich.orgresearchgate.net The validation process provides documented evidence that the method performs as expected. researchgate.netchromatographyonline.com Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. ms-editions.clresearchgate.net Peak purity analysis using a DAD is a common way to assess selectivity. ms-editions.cl

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ich.orgchromatographyonline.com Linearity is typically evaluated by a linear regression analysis of at least five different concentrations. europa.euich.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.orgchromatographyonline.com

Accuracy: The closeness of the test results obtained by the method to the true value. europa.euchromatographyonline.com It is often assessed by recovery studies using spiked samples. europa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. chromatographyonline.com Precision is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision). ich.orgchromatographyonline.com

Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. chromatographyonline.com

Limit of Quantitation (LOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.orgchromatographyonline.com

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to measure the analyte in the presence of interferences. researchgate.net | Peak is free of co-eluting peaks (assessed by DAD/MS). |

| Linearity | Proportional relationship between concentration and response. chromatographyonline.com | Correlation coefficient (r²) > 0.99. eurl-pesticides.eu |

| Accuracy | Closeness of measured value to the true value. chromatographyonline.com | % Recovery within a specified range (e.g., 80-120%). europa.eu |

| Precision | Agreement between repeated measurements. chromatographyonline.com | Relative Standard Deviation (%RSD) < 2-5%. chromatographyonline.com |